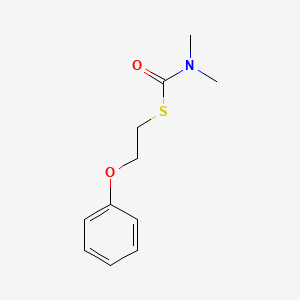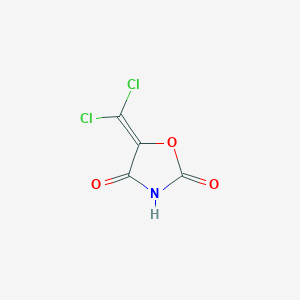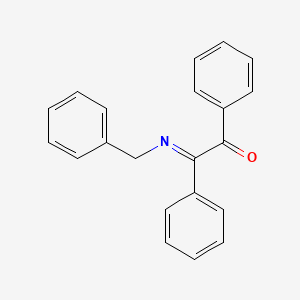
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide is a chemical compound with the molecular formula C17H13BrClNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a chloro group and a phenylethyl group attached to the isoquinolinium core. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of isoquinoline with appropriate reagents to introduce the chloro and phenylethyl groups. One common method involves the reaction of isoquinoline with 1-chloro-2-oxo-2-phenylethyl bromide under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common reagents used in these reactions include thiosemicarbazides, aromatic aldehyde thiosemicarbazones, and hydrochloric acid. Major products formed from these reactions include derivatives of 5-amino-2-hydrazino-1,3-thiazole and substituted 3-amino-2-thiohydantoins .
Applications De Recherche Scientifique
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study their properties.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in developing new drugs.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide involves its interaction with specific molecular targets. The chloro and phenylethyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide can be compared with other isoquinoline derivatives such as:
- Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, chloride
- Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, iodide
- Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, fluoride
These compounds share a similar core structure but differ in the halogen attached to the isoquinolinium ring. The differences in halogen atoms can lead to variations in their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific combination of chloro and phenylethyl groups, which confer distinct properties and applications.
Propriétés
Numéro CAS |
66088-68-4 |
|---|---|
Formule moléculaire |
C17H13BrClNO |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
2-(1-chloroisoquinolin-2-ium-2-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C17H13ClNO.BrH/c18-17-15-9-5-4-6-13(15)10-11-19(17)12-16(20)14-7-2-1-3-8-14;/h1-11H,12H2;1H/q+1;/p-1 |
Clé InChI |
UEHSORVHBFAREJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[N+]2=C(C3=CC=CC=C3C=C2)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)

![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)


![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)





![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
